molecular formula C11H12O5 B2469218 2-(4-Acetyl-2-methoxyphenoxy)acetic acid CAS No. 68461-48-3

2-(4-Acetyl-2-methoxyphenoxy)acetic acid

Cat. No. B2469218
CAS RN: 68461-48-3
M. Wt: 224.212
InChI Key: WVXLLHWEQSZBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetyl-2-methoxyphenoxy)acetic acid is a chemical compound with the molecular weight of 224.21 . Its IUPAC name is (4-acetyl-2-methoxyphenoxy)acetic acid . It is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 2-(4-Acetyl-2-methoxyphenoxy)acetic acid is 1S/C11H12O5/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the retrieved data.


Physical And Chemical Properties Analysis

2-(4-Acetyl-2-methoxyphenoxy)acetic acid is a powder that is stored at room temperature . Its melting point is between 155-160 degrees .

Scientific Research Applications

Anti-Mycobacterial Agents

  • Synthesis and Antimicrobial Evaluation : Phenoxy acetic acid derivatives, including compounds related to 2-(4-acetyl-2-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their antimicrobial activities. Specifically, they have shown potential as anti-mycobacterial agents against Mycobacterium tuberculosis H 37 Rv (Yar, Siddiqui, & Ali, 2006). Another study also confirms the anti-mycobacterial properties of similar phenoxy acetic acid derivatives (Shaharyar, Siddiqui, & Ali, 2006).

Synthesis and Structural Analysis

  • Metal Complex Formation : The interaction of metal ions with phenoxyalkanoic acids, including derivatives of 2-(4-acetyl-2-methoxyphenoxy)acetic acid, has been studied. These interactions have been analyzed through crystal structures, providing insights into the stereochemistry and molecular geometry of such complexes (O'reilly, Smith, Kennard, & Mak, 1987).

Antiviral and Antimicrobial Research

  • Novel Derivatives Synthesis for Antiviral Activity : Synthesizing novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has been explored for potential antiviral activities. Although specific antiviral activity was not observed, these efforts contribute to the broader understanding of phenoxy acetic acid derivatives in antiviral research (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Organic Synthesis and Reagent Development

  • Developing New Protecting Groups : The (2-nitrophenyl)acetyl group, derived from similar compounds, has been explored as a new protecting group for hydroxyl functions, demonstrating its utility in organic synthesis (Daragics & Fügedi, 2010).

Environmental and Analytical Chemistry

  • Trace Determination Techniques : The development of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography is a notable application. It's used for the sensitive and selective determination of related compounds, like 4-Chloro-2-Methylphenoxy Acetic Acid, in complex matrices, such as environmental and biological samples (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).

Safety And Hazards

The safety information available indicates that 2-(4-Acetyl-2-methoxyphenoxy)acetic acid is potentially harmful if swallowed and can cause serious eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXLLHWEQSZBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetyl-2-methoxyphenoxy)acetic acid

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